

Fura-2 Pentapotassium Salt: A Technical Guide to its Calcium Dissociation Constant (Kd)

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Compound of Interest

Compound Name: Fura-2 pentapotassium

Cat. No.: B15552966

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This in-depth technical guide provides a comprehensive overview of the calcium dissociation constant (Kd) of **Fura-2 pentapotassium** salt, a critical parameter for the accurate quantification of intracellular calcium concentrations. This document outlines reported Kd values under various experimental conditions, details the methodologies for their determination, and visualizes key experimental and signaling workflows.

Core Concept: The Dissociation Constant (Kd)

Fura-2 is a ratiometric fluorescent indicator widely used to measure intracellular calcium.^{[1][2]} Its fluorescence excitation maximum shifts from approximately 380 nm in the absence of calcium to 340 nm when bound to calcium, with the emission remaining constant at around 510 nm.^{[1][4][5]} The ratio of fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.^{[1][4]}

The accuracy of this measurement hinges on the dissociation constant (Kd), which represents the concentration of free calcium at which half of the Fura-2 molecules are bound to calcium. A precise understanding of the Kd is therefore paramount for converting fluorescence ratios into absolute calcium concentrations.

Reported Kd Values for Fura-2 Pentapotassium Salt

The K_d of Fura-2 for Ca^{2+} is not a fixed value; it is highly sensitive to the experimental environment. Factors such as temperature, pH, ionic strength, and the presence of other ions can significantly influence its calcium binding affinity.[6][7] It is also crucial to distinguish between in vitro (in a cell-free system) and in situ (within a cell) measurements, as the latter can be affected by intracellular viscosity and interactions with cellular components.[7]

Below is a summary of reported K_d values from various sources under different conditions.

Kd Value (nM)	Experimental Conditions	Source
140	Intracellular calcium imaging	MedchemExpress[4]
145	22°C, pH 7.2 buffer	Biotium/Fisher Scientific[8]
145	Not specified	ION Biosciences[9]
145	Not specified	AAT Bioquest[1]
224	Cell-free media	Biotium[5]
225	In cytosol	Abcam
236	20°C, pH 7.05, Ionic Strength 0.15 M	Groden et al., 1991[10]
240	pH 7.2	Haugland, 1997[11][12]
285	37°C, pH 6.84, Ionic Strength 0.15 M	Groden et al., 1991[10]

Experimental Protocol: In Vitro K_d Determination for Fura-2

Accurate determination of the Fura-2 K_d under specific experimental conditions is crucial for reliable calcium quantification. The following is a generalized protocol for the in vitro calibration of **Fura-2 pentapotassium** salt using Ca^{2+} -EGTA buffers. This method allows for the creation of solutions with precisely known free calcium concentrations.

Materials:

- **Fura-2 pentapotassium salt**
- Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)
- Calcium stock solution (e.g., 10 mM CaCl_2 in calcium-free buffer)
- EGTA stock solution (e.g., 10 mM K_2EGTA in calcium-free buffer)
- Fluorometer or spectrofluorometer capable of dual-wavelength excitation
- Cuvettes

Procedure:

- Preparation of Calibration Buffers:
 - Prepare a series of calibration buffers with varying free Ca^{2+} concentrations by mixing the calcium and EGTA stock solutions in different ratios. The precise free calcium concentration can be calculated using specialized software that takes into account the binding constants of EGTA for Ca^{2+} , H^+ , and other ions at the specific temperature and ionic strength of the experiment.
 - A common set of buffers ranges from 0 μM (calcium-free) to approximately 40 μM free Ca^{2+} .[\[6\]](#)[\[13\]](#)
- Fura-2 Solution Preparation:
 - Prepare a stock solution of **Fura-2 pentapotassium salt** in the calcium-free buffer.
 - Add a small, constant amount of the Fura-2 stock solution to each of the calibration buffers to achieve a final concentration typically in the range of 1-10 μM .[\[6\]](#)
- Fluorescence Measurement:
 - For each calibration buffer containing Fura-2, measure the fluorescence intensity at the emission maximum (~510 nm) while alternating the excitation wavelength between 340 nm and 380 nm.

- Measure the background fluorescence from a buffer sample containing no Fura-2.
- Data Analysis:
 - Subtract the background fluorescence from each measurement.
 - Calculate the ratio (R) of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each calcium concentration.
 - Determine Rmin (the ratio in the calcium-free solution) and Rmax (the ratio at saturating calcium concentration).
 - The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

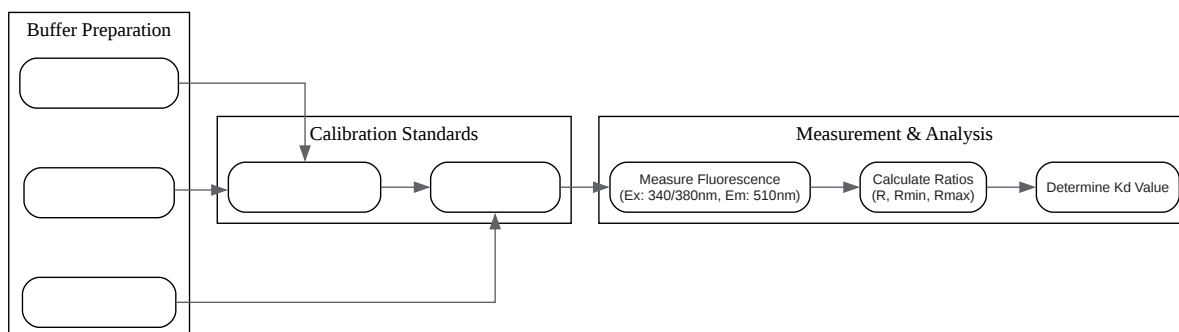
$$[Ca^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (S_{f2} / S_{b2})$$

where Sf2 and Sb2 are the fluorescence intensities at 380 nm in calcium-free and calcium-saturating conditions, respectively.

- The Kd can be determined by plotting the fluorescence ratio against the known free calcium concentrations and fitting the data to the above equation.

Visualizations

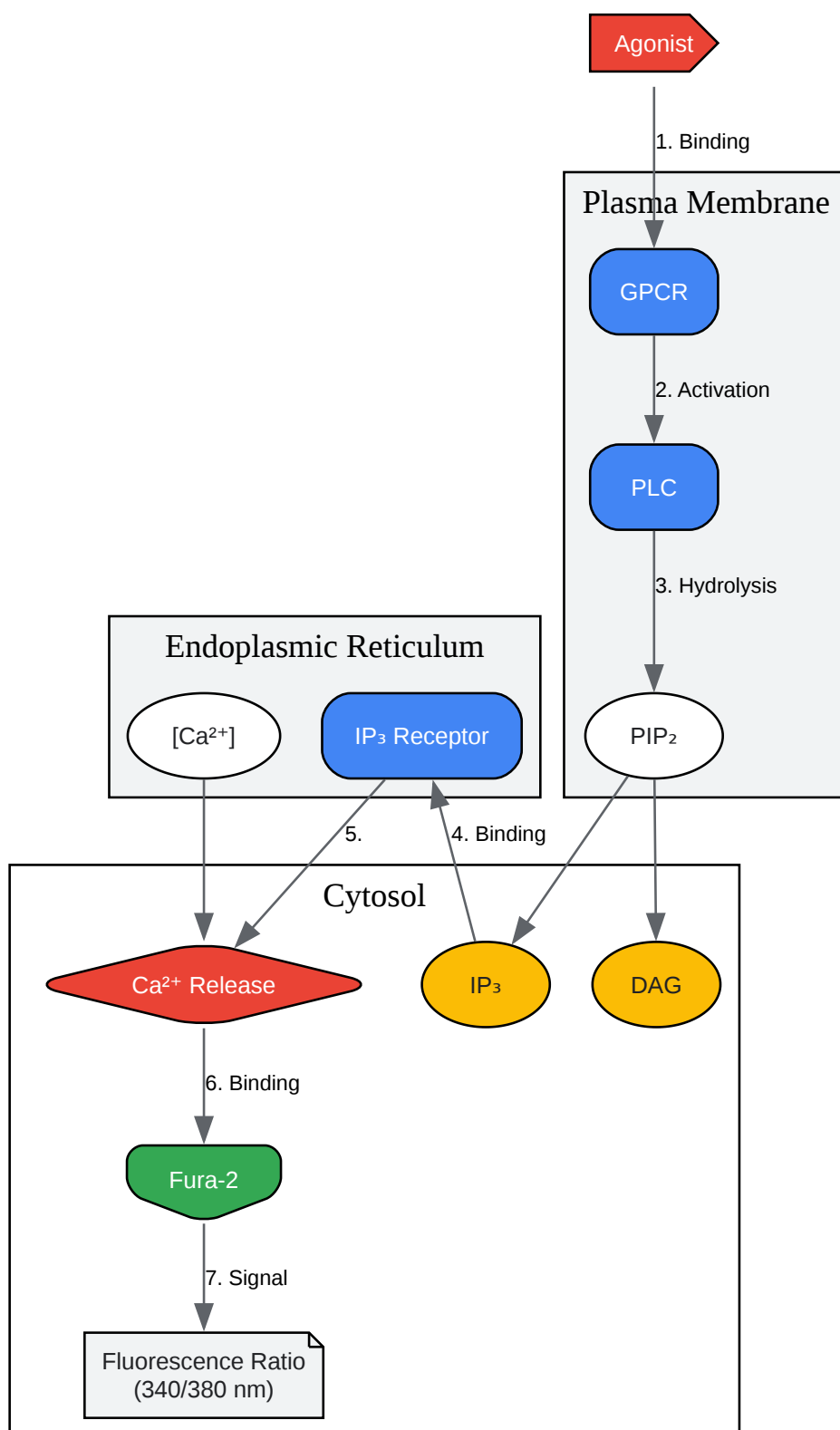
Experimental Workflow for Kd Determination



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Caption: Workflow for in vitro K_d determination of Fura-2.

Simplified GPCR-Mediated Calcium Signaling Pathway



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Caption: Fura-2 measures Ca²⁺ released via GPCR signaling.

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